Mtset

Description

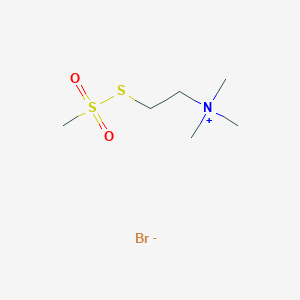

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl(2-methylsulfonylsulfanylethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO2S2.BrH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWJBKUVHJSHAR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCSS(=O)(=O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935217 | |

| Record name | 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155450-08-1 | |

| Record name | (2-(Trimethylammonium)ethyl)methanethiosulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155450081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to [2-(Trimethylammonium)ethyl] Methanethiosulfonate (MTSET)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of [2-(Trimethylammonium)ethyl] Methanethiosulfonate (MTSET), a pivotal tool in protein structure and function analysis.

Core Concepts: Chemical Structure and Properties

MTSET, with the chemical formula C₆H₁₆BrNO₂S₂, is a positively charged, thiol-reactive methanethiosulfonate (MTS) reagent.[1] Its structure consists of a reactive methanethiosulfonate group linked to a trimethylammonium ethyl group, which confers a permanent positive charge and renders the molecule membrane-impermeant.

Chemical Structure:

The primary utility of MTSET lies in its specific and rapid reaction with the sulfhydryl (thiol) group of cysteine residues in proteins. This reaction forms a disulfide bond, covalently attaching the positively charged trimethylammonium ethyl group to the protein. This targeted modification is instrumental in the Substituted Cysteine Accessibility Method (SCAM), a powerful technique for probing the structure and function of proteins, particularly ion channels.[1]

Data Presentation: Quantitative Properties of MTSET

For ease of reference and comparison, the key quantitative properties of MTSET are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 278.23 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Solubility | Soluble in water and DMSO | [1] |

| Purity | > 95% | [1] |

| Storage Conditions | -20°C, desiccated | [1] |

| Half-life in solution | ~10 minutes at pH 7.5 and ambient temperature; ~11.2 minutes at pH 7.0, 20°C; ~55 minutes at pH 6.0, 20°C | [1][2] |

| Reactivity with thiols | Intrinsic reactivity on the order of 10⁵ M⁻¹s⁻¹ | [2] |

Experimental Protocols: The Substituted Cysteine Accessibility Method (SCAM)

SCAM is a cornerstone technique that utilizes MTSET to map the accessibility of engineered cysteine residues within a protein. This method provides valuable insights into the protein's topology, the structure of channels and pores, and the conformational changes associated with protein function.

General Workflow for SCAM using MTSET

The following diagram outlines the typical workflow for a SCAM experiment.

Detailed Protocol: Probing the Pore of the Mechanosensitive Channel MscL with MTSET

This protocol is adapted from studies investigating the gating mechanism of the mechanosensitive channel of large conductance (MscL) from E. coli. Specifically, it focuses on the modification of an engineered cysteine at position 22 (G22C), located in the hydrophobic gate of the channel.

Materials:

-

E. coli spheroplasts or reconstituted proteoliposomes containing the MscL G22C mutant.

-

Patch-clamp electrophysiology setup.

-

Pipette solution (in mM): 200 KCl, 50 MgCl₂, 5 CaCl₂, 10 HEPES, pH 7.2.

-

Bath solution (in mM): 200 KCl, 50 MgCl₂, 5 CaCl₂, 10 HEPES, pH 7.2.

-

Freshly prepared 100 mM stock solution of MTSET in water.

Procedure:

-

Establish a Gigaseal: Form a high-resistance seal between the patch pipette and the membrane of an E. coli spheroplast or a proteoliposome containing the MscL G22C mutant.

-

Record Baseline Activity: In the inside-out patch configuration, record single-channel currents in response to negative pressure applied to the pipette to establish the baseline gating characteristics of the MscL G22C channel.

-

Prepare MTSET Working Solution: Immediately before use, dilute the 100 mM MTSET stock solution into the bath solution to a final concentration of 1 mM.

-

Apply MTSET: Perfuse the inside-out patch with the 1 mM MTSET solution for 1-2 minutes.

-

Wash: Thoroughly wash the patch with the standard bath solution to remove unreacted MTSET.

-

Record Post-Modification Activity: After washing, record single-channel currents again. In the case of the G22C mutant, covalent modification by MTSET is expected to cause spontaneous channel opening even in the absence of applied pressure.[3][4]

-

Data Analysis: Compare the channel activity before and after MTSET application. The appearance of spontaneous gating or a significant change in the pressure sensitivity of the channel indicates that the engineered cysteine at position 22 is accessible to MTSET and that the introduction of a positive charge in this region alters the channel's gating properties.

Signaling Pathway and Logical Relationships

MTSET is a powerful tool for dissecting the molecular mechanisms of protein function. A prime example is its use in elucidating the gating mechanism of the MscL channel.

Activation of the MscL Channel by MTSET

The mechanosensitive channel MscL is gated by tension in the cell membrane. Its pore is lined by hydrophobic amino acids that form a "hydrophobic gate," preventing ion flow in the closed state. By mutating a residue in this gate to cysteine (e.g., G22C) and applying MTSET, the role of this hydrophobic gate can be directly tested.

The following diagram illustrates the logical relationship of MscL activation by MTSET.

This experimental approach demonstrates that altering the chemical nature of the pore lining, in this case by introducing a positive charge with MTSET, is sufficient to overcome the energy barrier for channel opening, providing strong evidence for the role of the hydrophobic gate in MscL function.[3][4]

Conclusion

MTSET is an invaluable reagent for researchers in molecular biology, neuroscience, and drug development. Its ability to specifically and covalently modify cysteine residues with a positive charge allows for detailed structural and functional studies of proteins that are not amenable to high-resolution structural techniques. The Substituted Cysteine Accessibility Method, powered by reagents like MTSET, continues to provide critical insights into the molecular machinery of life.

References

MTSET mechanism of action on cysteine residues

An In-Depth Technical Guide to the Mechanism and Application of MTSET in Cysteine Residue Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein structure and function is fundamental to biological and pharmaceutical research. A key technique in this field involves the chemical modification of specific amino acid residues to probe their environment and functional role. Methanethiosulfonate (MTS) reagents are a class of highly reactive compounds that selectively target the sulfhydryl groups of cysteine residues. Among these, [2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET) is a particularly valuable tool. Its ability to introduce a positive charge upon reaction makes it ideal for investigating structural dynamics and electrostatic environments, especially within ion channels and transporters.[1]

This guide provides a comprehensive overview of the mechanism of action of MTSET, summarizes key quantitative data, details common experimental protocols, and illustrates the underlying principles and workflows through diagrams. The primary application discussed is the Substituted Cysteine Accessibility Method (SCAM), a powerful approach that combines site-directed mutagenesis with chemical labeling to map protein structure and elucidate conformational changes.[2][3]

Core Mechanism of Action: Cysteine Thiolation

The utility of MTSET lies in its specific and rapid reaction with the sulfhydryl (thiol) group of cysteine residues.[2] The core of this mechanism is a nucleophilic attack by the deprotonated thiol (thiolate anion, R-S⁻) on the sulfur atom of the thiosulfonate group in MTSET. This results in the formation of a stable, mixed disulfide bond between the cysteine residue and the (2-(trimethylammonium)ethyl) group, releasing methanesulfinic acid as a byproduct.

A critical feature of this reaction is that the MTSET molecule attaches its positively charged trimethylammonium headgroup to the cysteine residue.[1] This converts a previously neutral cysteine into a positively charged residue, a modification that can profoundly impact the local electrostatic environment and, consequently, protein function. This charge addition is a key reason for its widespread use in studying ion channels, where charge interactions within the pore are critical for conductance and gating.[3] The reaction is reversible and can be undone by introducing a reducing agent, such as dithiothreitol (DTT), which will reduce the disulfide bond.[3]

Quantitative Data Summary

The efficiency and application of MTSET are governed by its chemical properties. The following tables summarize key quantitative data for this reagent.

Table 1: Reactivity and Stability of MTSET

| Parameter | Value | Reference |

|---|---|---|

| Intrinsic Reactivity with Thiols | ~10⁵ M⁻¹s⁻¹ | [2] |

| Hydrolysis Half-life | ~10 minutes (at pH 7.5, ambient temp) | [1] |

| Relative Reactivity | 2.5x faster than MTSEA; 10x faster than MTSES | [3] |

| Solubility | Water or DMSO | [1][2] |

| Membrane Permeability | Considered membrane impermeant |[3] |

Table 2: Typical Experimental Parameters for MTSET Application

| Parameter | Value | Reference |

|---|---|---|

| Working Concentration | 1 mM - 4 mM | [1][3][4] |

| Application Time | 1 - 5 minutes |[1][3] |

Table 3: Examples of MTSET Inactivation Kinetics on Mutant Ion Transporters

| Mutant Protein | MTSET Concentration | Inactivation Half-Life (t₁₂) | Reference |

|---|---|---|---|

| SERT I172C | 1 mM | 0.82 ± 0.18 min | [5] |

| SERT I179C | 1 mM | 9.0 ± 1.3 min |[5] |

The Substituted Cysteine Accessibility Method (SCAM)

MTSET is a cornerstone reagent for the Substituted Cysteine Accessibility Method (SCAM). This powerful technique is used to identify residues that are exposed within a protein's structure, such as those lining an ion channel pore, and to probe conformational changes that alter this exposure.[2][3] The workflow involves several key steps:

-

Site-Directed Mutagenesis : A target protein that ideally lacks native solvent-exposed cysteines is used. Cysteine residues are then systematically and individually introduced at various positions of interest using molecular biology techniques.[6][7]

-

Protein Expression : The mutant proteins are expressed in a suitable system, such as Xenopus oocytes or cultured mammalian cells.[7]

-

MTSET Application : The expressed proteins are exposed to MTSET.

-

Functional Analysis : The effect of the MTSET modification is measured. For ion channels, this is typically a change in ion current, which can be monitored using electrophysiological techniques like patch-clamping.[4][8] A significant change in function upon MTSET application implies that the introduced cysteine is accessible to the reagent and that modification at this site impacts protein function.

By correlating the position of the cysteine mutation with the observed functional effect of MTSET, researchers can deduce which regions of the protein are accessible and functionally important.

Probing Protein Dynamics: State-Dependent Accessibility

A more advanced application of SCAM is to probe dynamic conformational changes in proteins. The accessibility of an introduced cysteine residue may depend on the conformational state of the protein (e.g., open vs. closed state of an ion channel).[3] By applying MTSET while a channel is held in a specific state (e.g., by voltage or the presence of a ligand), one can determine if a residue is accessible only in that state.

For example, a cysteine introduced in the gate region of a voltage-gated ion channel might be inaccessible to intracellularly applied MTSET when the channel is closed. However, upon channel opening, the residue may become exposed and react rapidly with MTSET, leading to a functional modification.[8] This state-dependent reactivity provides powerful evidence for the specific structural rearrangements that constitute protein function, such as the opening and closing of a channel's permeation pathway.[4][8]

Experimental Protocols

Below are generalized protocols for common experiments involving MTSET. Researchers should optimize concentrations, incubation times, and buffer conditions for their specific protein and experimental system.

Protocol 1: MTSET Modification of Ion Channels in Xenopus Oocytes

This protocol describes a typical experiment to assess the accessibility of an engineered cysteine in an ion channel expressed in Xenopus oocytes using two-electrode voltage clamp (TEVC).

-

Oocyte Preparation and Injection : Harvest and prepare Xenopus laevis oocytes. Inject oocytes with cRNA encoding the cysteine-substituted channel of interest and incubate for 2-5 days to allow for protein expression.

-

MTSET Solution Preparation : Immediately before use, prepare a stock solution of MTSET in water or DMSO. Dilute the stock to the final working concentration (e.g., 1 mM) in the recording buffer.[1][3] MTSET hydrolyzes in aqueous solution, so fresh preparation is critical.[1]

-

Electrophysiological Recording : Place an oocyte in the recording chamber perfused with recording buffer. Impale the oocyte with two microelectrodes and voltage-clamp the cell membrane.

-

Baseline Measurement : Elicit baseline currents by applying a suitable voltage protocol or ligand application. Establish a stable baseline recording for several minutes.

-

MTSET Application : Perfuse the oocyte with the MTSET-containing buffer for a defined period (e.g., 1-4 minutes).[9] Continuously monitor the current during application to observe the rate of modification.

-

Washout and Post-Modification Measurement : Perfuse the chamber with the standard recording buffer to wash out excess MTSET. After washout, apply the same stimulus protocol as in step 4 to measure the post-modification current.

-

Data Analysis : Compare the current amplitude, kinetics, or other functional parameters before and after MTSET application to quantify the effect of the modification.

Protocol 2: Cysteine Accessibility Assay using MTSEA-Biotin

This biochemical protocol provides a direct measure of cysteine accessibility, complementing functional assays. It uses a biotinylated MTS reagent (MTSEA-biotin) to label accessible cysteines, which are then detected via the biotin tag.[7]

-

Cell Culture and Expression : Culture cells expressing the wild-type or cysteine-mutant protein of interest.

-

Labeling Reaction : Wash the cells to remove any reducing agents from the culture medium. Incubate the intact cells with MTSEA-biotin in a non-reducing buffer for a specified time. If studying state-dependence, include ligands or adjust conditions to lock the protein in a desired conformation.[7]

-

Quenching and Cell Lysis : Quench the reaction by adding a reducing agent like L-cysteine or by washing thoroughly. Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Isolation of Biotinylated Proteins : Incubate the cell lysate with streptavidin-conjugated agarose beads to capture biotinylated proteins.[7]

-

Elution and Detection : Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis : Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the protein of interest. A band detected in the eluate from mutant-expressing cells, but not from wild-type cells, confirms that the introduced cysteine was accessible and labeled.[7]

Conclusion

MTSET is a powerful and versatile chemical probe for investigating protein structure and dynamics. Its rapid and specific reaction with cysteine residues, coupled with the introduction of a positive charge, provides a robust method for assessing residue accessibility and the functional consequences of electrostatic perturbations. When used within the framework of the Substituted Cysteine Accessibility Method (SCAM), MTSET enables researchers to map channel pores, identify functionally critical domains, and capture the subtle conformational changes that underlie a protein's biological activity. This technical guide provides the foundational knowledge for the effective application of MTSET in advancing protein science and drug discovery efforts.

References

- 1. biotium.com [biotium.com]

- 2. interchim.fr [interchim.fr]

- 3. ttuhsc.edu [ttuhsc.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Principle of Substituted Cysteine Accessibility Method (SCAM)

For Researchers, Scientists, and Drug Development Professionals

The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to probe the structure and dynamics of proteins, particularly membrane proteins like ion channels and G-protein coupled receptors (GPCRs). This method provides valuable insights into the architecture of solvent-accessible surfaces within a protein, such as the lining of a channel pore or a ligand-binding crevice. By identifying which amino acid residues are exposed to the aqueous environment, SCAM can map the topography of these critical regions and detect conformational changes that occur during protein function. This guide provides a comprehensive overview of the SCAM principle, detailed experimental protocols, and data interpretation.

Core Principles of SCAM

The fundamental principle of SCAM involves a combination of molecular biology and protein chemistry. The process begins with the genetic modification of the protein of interest, followed by chemical labeling and analysis. The key steps are:

-

Site-Directed Mutagenesis: The amino acid residue at a specific position in the protein is replaced with a cysteine. This is typically done on a "cysteine-less" version of the protein, where all native, reactive cysteines have been mutated to a non-reactive amino acid (like serine or alanine) to prevent background labeling. This ensures that only the engineered cysteine is available for subsequent modification.[1]

-

Expression of the Mutant Protein: The cysteine-substituted mutant protein is then expressed in a suitable system, such as Xenopus oocytes or cultured mammalian cells.

-

Reaction with Sulfhydryl-Specific Reagents: The expressed protein is exposed to a sulfhydryl-specific reagent, most commonly a methanethiosulfonate (MTS) derivative. These reagents react specifically and covalently with the sulfhydryl group of the introduced cysteine.[2][3]

-

Analysis of Modification: The effect of the covalent modification is then assessed. This can be a change in the protein's function (e.g., altered ion channel conductance) or the detection of a tag (like biotin) that has been attached by the MTS reagent.

The accessibility of the introduced cysteine to the MTS reagent provides information about its local environment. If the cysteine is in a water-accessible region, it will react with the reagent. Conversely, if it is buried within the protein core or shielded by other molecules, it will be inaccessible and remain unmodified. By systematically replacing residues along a protein segment with cysteine and testing their accessibility, a detailed map of the solvent-exposed surfaces can be constructed.

Key Applications of SCAM

SCAM has proven to be an invaluable tool for:

-

Mapping the lining of ion channel pores: By identifying which residues are accessible to membrane-impermeant MTS reagents applied from either the extracellular or intracellular side, researchers can delineate the pore-lining segments of the channel.

-

Identifying the gates of ion channels: Changes in the accessibility of specific residues in different functional states (e.g., open vs. closed) can pinpoint the location of the channel's gates.

-

Characterizing ligand-binding sites: SCAM can be used to map the binding crevices of receptors, including the complex transmembrane binding sites of GPCRs.[4]

-

Detecting conformational changes: Differences in the pattern of cysteine accessibility in the presence and absence of a ligand or a change in membrane voltage can reveal the structural rearrangements that underlie protein function.

-

Determining the electrostatic potential of a channel or crevice: By comparing the reaction rates of MTS reagents with different charges, it is possible to infer the local electrostatic environment.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of SCAM. The following sections provide an overview of the key experimental procedures.

Site-Directed Mutagenesis

The introduction of single cysteine mutations is a critical first step. PCR-based methods are commonly employed for this purpose.

Protocol:

-

Primer Design: Design two complementary oligonucleotide primers containing the desired mutation. The mutation site should be in the middle of the primers, flanked by 15-20 nucleotides on each side that are complementary to the template DNA.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest. The use of a high-fidelity polymerase is crucial to minimize the introduction of unintended mutations.

-

Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI. The newly synthesized, unmethylated PCR product will remain intact.

-

Transformation: Transform the nicked, circular PCR product into competent E. coli cells. The nicks in the plasmid will be repaired by the bacterial DNA repair machinery.

-

Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Expression of Cysteine-Mutant Proteins

The choice of expression system depends on the protein of interest and the functional assay to be used. Xenopus oocytes are a popular choice for studying ion channels due to their large size and robust expression of membrane proteins.

Protocol for Expression in Xenopus Oocytes:

-

cRNA Synthesis: Linearize the plasmid DNA containing the mutant gene and use it as a template for in vitro transcription to synthesize capped cRNA.

-

Oocyte Preparation: Harvest and defolliculate mature oocytes from a female Xenopus laevis.

-

cRNA Injection: Inject the purified cRNA into the cytoplasm of the oocytes.

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for protein expression and insertion into the plasma membrane.

Cysteine Accessibility Assay with MTS Reagents

A variety of MTS reagents are available, each with different properties that can be exploited to gain specific structural information.

Properties of Common MTS Reagents:

| Reagent | Charge | Relative Size | Membrane Permeability |

| MTSEA (2-Aminoethyl MTS) | Positive | Small | Low |

| MTSES (Sodium (2-Sulfonatoethyl) MTS) | Negative | Small | Impermeant |

| MTSET ([2-(Trimethylammonium)ethyl] MTS) | Positive | Larger | Impermeant |

General Labeling Protocol:

-

Solution Preparation: Prepare fresh stock solutions of the MTS reagents in water or an appropriate solvent immediately before use, as they are prone to hydrolysis.[2][3]

-

Functional Measurement (e.g., for Ion Channels):

-

Mount the oocyte in a recording chamber and perform two-electrode voltage clamp to measure the initial ion current.

-

Perfuse the oocyte with a solution containing the MTS reagent at a specific concentration (typically in the µM to mM range) for a defined period.

-

Wash out the MTS reagent and measure the ion current again. A change in current indicates that the introduced cysteine was accessible and its modification altered channel function.

-

-

Biochemical Detection (e.g., Western Blot):

-

Incubate the cells or isolated membranes expressing the mutant protein with a biotinylated MTS reagent (e.g., MTSEA-Biotin).

-

Quench the reaction with a reducing agent like L-cysteine.

-

Lyse the cells and solubilize the proteins.

-

Perform a pull-down of the biotinylated proteins using streptavidin beads.

-

Analyze the pulled-down proteins by Western blotting using an antibody specific to the protein of interest.

-

Western Blot Analysis

Western blotting is a common method to confirm the expression of the mutant protein and to detect biotinylation after labeling.

Protocol:

-

Sample Preparation: Lyse the cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody that specifically recognizes the protein of interest.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Detect the light signal using a CCD camera or X-ray film.

Data Presentation and Interpretation

Example Table of Cysteine Accessibility Data

The following table illustrates how accessibility data for a series of cysteine mutants in a transmembrane segment could be presented. Accessibility can be quantified by the change in a functional parameter (e.g., % inhibition of current) or by the intensity of the signal in a biochemical assay.

| Residue Position | Mutant | % Inhibition by MTSET (extracellular) | % Inhibition by MTSES (extracellular) | Accessibility |

| 301 | A301C | 85 ± 5 | 92 ± 4 | High |

| 302 | L302C | 5 ± 2 | 3 ± 1 | Low |

| 303 | I303C | 7 ± 3 | 6 ± 2 | Low |

| 304 | F304C | 90 ± 6 | 95 ± 3 | High |

| 305 | V305C | 4 ± 1 | 2 ± 1 | Low |

| 306 | S306C | 88 ± 7 | 93 ± 5 | High |

Data are presented as mean ± SEM (n=5). High accessibility is defined as >50% inhibition.

This pattern of accessibility (high at positions 301, 304, 306) would suggest that these residues face the aqueous pore, consistent with an alpha-helical structure where one face of the helix lines the channel.

Reaction Rate Data

The second-order rate constant of the reaction between the MTS reagent and the introduced cysteine can provide further information about the local environment.

| Mutant | Reagent | Concentration (mM) | Second-Order Rate Constant (M⁻¹s⁻¹) |

| V256C | MTSET | 0.5 | 1.2 x 10³ |

| V256C | MTSES | 2.0 | 0.3 x 10³ |

| K290C | MTSET | 0.5 | 0.5 x 10³ |

| K290C | MTSES | 2.0 | 2.5 x 10³ |

A faster reaction with the positively charged MTSET at position V256C suggests a net negative electrostatic potential in that region, which attracts the reagent. Conversely, the faster reaction of the negatively charged MTSES at K290C suggests a net positive potential.

Visualizations

Diagrams are essential for visualizing the logical relationships and workflows in SCAM experiments.

Caption: Figure 1. General Experimental Workflow for SCAM.

Caption: Figure 2. Principle of SCAM for a Membrane Channel.

Caption: Figure 3. SCAM to Probe GPCR Activation.

Conclusion

The Substituted Cysteine Accessibility Method is a versatile and powerful technique that provides high-resolution structural information about the solvent-accessible surfaces of proteins in their native environment. For researchers, scientists, and drug development professionals, SCAM offers a unique opportunity to understand the molecular architecture of important drug targets like ion channels and GPCRs. By carefully designing experiments and rigorously quantifying the results, this method can elucidate the mechanisms of protein function and provide critical insights for the rational design of novel therapeutics. The detailed protocols and data presentation strategies outlined in this guide provide a solid foundation for the successful application of SCAM in a research setting.

References

- 1. Cys-scanning mutagenesis: a novel approach to structure function relationships in polytopic membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ttuhsc.edu [ttuhsc.edu]

- 3. interchim.fr [interchim.fr]

- 4. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

MTSET as a Tool for Studying Protein Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the three-dimensional structure of proteins is paramount in elucidating their function and in the rational design of therapeutics. While high-resolution techniques like X-ray crystallography and cryo-electron microscopy provide static snapshots of protein architecture, methods that probe protein dynamics and conformational changes in a more native environment are invaluable. One such powerful technique is the Substituted-Cysteine Accessibility Method (SCAM), which utilizes sulfhydryl-reactive reagents to map the accessibility of engineered cysteine residues. Among these reagents, [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) has emerged as a key tool, particularly for studying membrane proteins such as ion channels, transporters, and G-protein coupled receptors (GPCRs).

This technical guide provides a comprehensive overview of the principles and applications of MTSET in protein structure analysis. It details experimental protocols, presents quantitative data from various studies, and illustrates the underlying concepts with diagrams to facilitate a deeper understanding of this versatile technique.

Chemical Properties and Mechanism of Action of MTSET

MTSET is a positively charged, membrane-impermeant methanethiosulfonate (MTS) reagent. Its utility in protein structure studies stems from its specific and rapid reaction with the sulfhydryl group of cysteine residues to form a disulfide bond. This modification introduces a bulky, positively charged moiety at the site of the cysteine, which can have measurable functional consequences, such as altering ion channel conductance or transporter activity. The membrane impermeability of MTSET is a crucial feature, as it allows researchers to selectively probe the accessibility of cysteine residues from the extracellular or intracellular side of the membrane, providing insights into the protein's topology and the lining of aqueous pores or crevices.[1]

The Substituted-Cysteine Accessibility Method (SCAM)

The core of using MTSET for protein structure analysis lies in the SCAM technique. This method involves a combination of site-directed mutagenesis and chemical modification. The general workflow is as follows:

-

Cysteine-less Protein Background: Initially, all native, reactive cysteine residues in the protein of interest are identified and mutated to a non-reactive amino acid, typically serine or alanine, to create a "cysteine-less" background. This ensures that any observed reactivity with MTSET is due to the subsequently introduced cysteine.

-

Site-Directed Cysteine Mutagenesis: Single cysteine residues are systematically introduced at specific positions within the protein sequence. A library of single-cysteine mutants is thus generated, with each mutant having a cysteine at a unique location.

-

Expression and Functional Characterization: The cysteine mutants are expressed in a suitable system, such as Xenopus oocytes or cultured mammalian cells. The functionality of each mutant is assessed to ensure that the cysteine substitution has not grossly perturbed the protein's structure or function.

-

MTSET Accessibility Mapping: The accessibility of the engineered cysteine residue in each mutant is then probed by applying MTSET. The effect of MTSET modification is typically measured functionally, for example, by recording changes in ion channel currents using patch-clamp electrophysiology or by measuring substrate transport rates.

-

Interpretation of Results: If MTSET modifies the function of a particular cysteine mutant, it is inferred that the residue at that position is accessible to the aqueous environment. By systematically testing a series of cysteine mutants spanning a region of interest, a map of accessible residues can be generated. This map can reveal which residues line a channel pore, form a binding pocket, or undergo conformational changes during protein function.

Below is a Graphviz diagram illustrating the general workflow of the Substituted-Cysteine Accessibility Method (SCAM).

References

Applications of MTSET in Ion Channel Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion channels, integral membrane proteins that govern the flux of ions across cellular membranes, are fundamental to a vast array of physiological processes, from neuronal signaling and muscle contraction to cellular homeostasis. Elucidating the intricate relationship between their structure and function is paramount for understanding both normal physiology and the molecular basis of numerous diseases. One of the most powerful tools in the ion channel researcher's arsenal is the Substituted Cysteine Accessibility Method (SCAM), a biochemical and electrophysiological technique that provides high-resolution information about protein structure and conformational changes. At the heart of this method lies a class of sulfhydryl-reactive reagents, with [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) being a prominent and widely used example.

This technical guide provides an in-depth exploration of the applications of MTSET in ion channel research. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of key quantitative data, and visualizations of experimental workflows and signaling pathways.

Core Principles of MTSET and the Substituted Cysteine Accessibility Method (SCAM)

The utility of MTSET in ion channel research is predicated on its specific chemical reactivity and biophysical properties. MTSET is a positively charged, water-soluble methanethiosulfonate (MTS) reagent that covalently modifies the sulfhydryl group of cysteine residues. The core principle of SCAM involves introducing cysteine mutations at specific sites within an ion channel through site-directed mutagenesis. The accessibility of these engineered cysteines to MTSET, which is typically applied to the extracellular or intracellular solution, is then assessed using electrophysiological techniques, most commonly patch-clamp recording.

The reaction of MTSET with an accessible cysteine residue results in the covalent attachment of a positively charged trimethylammonium group. This modification can induce a variety of measurable effects on the ion channel's function, including:

-

Alteration of ion conductance: The introduced charge can electrostatically influence the movement of ions through the pore, leading to either an increase or decrease in single-channel conductance.

-

Changes in gating properties: The modification can affect the conformational changes associated with channel opening, closing, and inactivation, altering parameters such as open probability and channel kinetics.

-

Blockade of the ion conduction pathway: The bulky nature of the MTSET adduct can physically occlude the pore, preventing ion passage.

By systematically introducing cysteine mutations throughout a region of interest and observing the functional consequences of MTSET application, researchers can deduce which residues are exposed to the aqueous environment in different functional states of the channel. This provides invaluable insights into the three-dimensional structure of the channel's pore, vestibules, and gating machinery.

Key Applications of MTSET in Ion Channel Research

The versatility of MTSET has led to its application in a wide range of studies aimed at understanding the structure-function relationships of various ion channels.

Probing Ion Channel Pore Architecture and Lining

A primary application of MTSET is to identify the amino acid residues that line the ion conduction pathway. By creating a series of cysteine mutants along a transmembrane segment hypothesized to form the pore, researchers can determine the accessibility of each position to MTSET applied from either the extracellular or intracellular side of themembrane. Residues that are modified by MTSET are inferred to be exposed to the aqueous pore. This technique has been instrumental in delineating the pore-lining segments of numerous ion channels, including voltage-gated sodium, potassium, and calcium channels, as well as ligand-gated channels.

Investigating Gating-Associated Conformational Changes

Ion channel gating is a dynamic process involving significant conformational rearrangements. MTSET can be used to probe these changes by comparing the accessibility of engineered cysteines in different channel states (e.g., closed, open, and inactivated). For example, a residue that is accessible to MTSET only when the channel is in the open state is likely part of a region that undergoes a conformational change during channel activation. This state-dependent accessibility provides a powerful means to map the moving parts of the channel's gating machinery.[1]

Mapping Toxin and Drug Binding Sites

Understanding how drugs and toxins modulate ion channel function is a cornerstone of pharmacology and drug development. MTSET can be employed to identify the binding sites of these molecules. If a ligand protects a specific cysteine residue from modification by MTSET, it suggests that the ligand binds at or near that residue, sterically hindering MTSET access. Conversely, if a ligand promotes the modification of a cysteine, it may indicate that ligand binding induces a conformational change that increases the accessibility of that residue.

Studying Ion Selectivity

The ability of ion channels to discriminate between different ions is critical for their physiological function. MTSET can be used to investigate the structural basis of ion selectivity. By modifying residues within the selectivity filter, the narrowest part of the pore, with the positively charged MTSET, researchers can assess the impact on the channel's permeability to different cations.

Data Presentation: Quantitative Effects of MTSET Modification

The following tables summarize quantitative data from various studies, illustrating the effects of MTSET on different ion channels. This data provides a reference for the magnitude of changes that can be expected and the experimental conditions under which they are observed.

| Ion Channel Type | Mutant | MTSET Concentration | Effect on Current | Rate of Modification (M⁻¹s⁻¹) | Reference |

| P2X Receptor | I328C | Not specified | Modest current reduction | ~5 x 10² | [2] |

| P2X Receptor | H319C | Not specified | Potentiation of ATP-activated currents | ~3.5 x 10³ | [2] |

| Acid-Sensing Ion Channel (ASIC) | M154C | 1 mM | Inhibition of current | Not specified | [3] |

| Voltage-gated Ca²⁺ Channel | IIS6-V1C | 4 mM | Complete inhibition | Not specified | [1] |

| Voltage-gated Ca²⁺ Channel | IIIS6-P13C | 4 mM | Partial inhibition | Not specified | [1] |

Experimental Protocols

Substituted Cysteine Accessibility Method (SCAM) using MTSET

This section provides a generalized, step-by-step protocol for conducting a SCAM experiment using MTSET with whole-cell patch-clamp recording from Xenopus oocytes or cultured mammalian cells expressing the ion channel of interest.

1. Reagents and Solutions

-

MTSET Stock Solution: Prepare a 1 M stock solution of MTSET bromide in deionized water. Due to the hydrolysis of MTSET in aqueous solutions, it is crucial to prepare this stock fresh on the day of the experiment. Store on ice.

-

External (Bath) Solution: The composition of the external solution will depend on the specific ion channel being studied. A typical solution for recording from voltage-gated ion channels in mammalian cells is (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: The internal solution should also be tailored to the specific channel and recording configuration. A typical internal solution is (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH adjusted to 7.2 with KOH.

-

Working MTSET Solution: Immediately before application, dilute the MTSET stock solution into the external solution to the desired final concentration (typically ranging from 100 µM to 5 mM).

2. Cell Preparation and Electrophysiology

-

Cell Culture and Transfection: Culture cells expressing the cysteine-substituted ion channel of interest using standard techniques.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp recording configuration.

-

Record baseline ion channel currents in response to an appropriate voltage-clamp protocol. This protocol should be designed to elicit robust and stable currents.

-

Ensure a stable recording for several minutes before MTSET application to establish a baseline.

-

3. Application of MTSET

-

Solution Exchange: Apply the working MTSET solution to the cell using a rapid perfusion system. The application should be continuous to ensure a constant concentration of MTSET at the cell surface.

-

Monitoring Modification: Continuously monitor the ion channel currents during MTSET application. The time course of the change in current amplitude or kinetics reflects the rate of MTSET modification.

-

Application Duration: The duration of MTSET application will depend on the rate of modification, which can vary significantly between different mutants and channel states. It can range from a few seconds to several minutes.

-

Washout: After the effect of MTSET has reached a steady state or after a predetermined application time, wash out the MTSET-containing solution by perfusing the cell with the control external solution.

4. Data Analysis

-

Quantification of Modification: The extent of modification is typically quantified as the percentage change in current amplitude after MTSET application compared to the baseline current.

-

Rate of Modification: The second-order rate constant for the reaction between MTSET and the cysteine residue can be estimated by fitting the time course of the current change to a single-exponential function. The observed rate of modification (k_obs) is obtained from the fit. The second-order rate constant is then calculated by dividing k_obs by the concentration of MTSET.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the application of MTSET in ion channel research.

References

Unraveling Thiol Reactivity: An In-depth Technical Guide to MTSET

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) with thiol groups. MTSET is a pivotal tool in biochemistry and pharmacology, primarily used to probe the structure and function of proteins by modifying cysteine residues. Its positive charge and membrane impermeability make it particularly valuable for studying the accessibility of cysteine residues in the extracellular domains of membrane proteins. This document delves into the core principles of MTSET's chemical reactivity, presents quantitative data, details experimental protocols, and illustrates key concepts with diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Principles of MTSET Reactivity

MTSET belongs to the class of methanethiosulfonate (MTS) reagents, which are highly specific for sulfhydryl groups of cysteine residues. The fundamental reaction involves the nucleophilic attack of a deprotonated cysteine (thiolate anion, -S⁻) on the sulfur atom of the methanethiosulfonate group of MTSET. This results in the formation of a mixed disulfide bond between the cysteine residue and the (2-(trimethylammonium)ethyl)thio group, releasing methanesulfinic acid as a byproduct.[1] This modification introduces a positively charged, bulky group at the cysteine position, which can be used to assess the residue's accessibility and its role in protein function.

The reaction is highly dependent on the pKa of the cysteine thiol group and the pH of the surrounding environment. A higher pH facilitates the deprotonation of the thiol to the more nucleophilic thiolate, thus increasing the reaction rate.[2] Consequently, the reactivity of MTSET with a specific cysteine residue is a sensitive indicator of its local microenvironment, including solvent accessibility and the presence of nearby charged residues that can influence the thiol's pKa.

The reaction between a protein thiol (Protein-SH) and MTSET can be represented as follows:

Protein-S⁻ + CH₃SO₂-S-CH₂CH₂N⁺(CH₃)₃ → Protein-S-S-CH₂CH₂N⁺(CH₃)₃ + CH₃SO₂⁻

This disulfide bond is stable under physiological conditions but can be reversed by the addition of reducing agents like dithiothreitol (DTT), which regenerates the free thiol.[1] This reversibility is a key advantage of MTS reagents, allowing for controlled experiments.

Quantitative Data on MTSET Reactivity

The rate of reaction between MTSET and a cysteine residue is a quantifiable measure of the residue's accessibility and chemical environment. This is typically expressed as a second-order rate constant (k). The following tables summarize some reported reaction rates of MTSET with cysteine residues in different proteins, providing a comparative view of reactivity.

| Protein | Cysteine Mutant | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) | Experimental Conditions | Reference |

| Serotonin Transporter (SERT) | I172C | 13.03 | 1 mM MTSET, inactivation of transport measured in HeLa cells. | Chen, J. G., & Rudnick, G. (1997). Journal of Biological Chemistry, 272(43), 27123-27129. |

| Serotonin Transporter (SERT) | I179C | 2.13 | 1 mM MTSET, inactivation of transport measured in HeLa cells. | Chen, J. G., & Rudnick, G. (1997). Journal of Biological Chemistry, 272(43), 27123-27129. |

| Shaker K⁺ Channel | T449C | ~100 | Voltage-dependent reaction in Xenopus oocytes. | Larsson, H. P., Baker, O. S., Dhillon, D. S., & Isacoff, E. Y. (1996). Neuron, 16(2), 387-397. |

| CFTR | T351C | Voltage-dependent | Reaction rate measured at different membrane potentials in Xenopus oocytes. | McDonough, S., Davidson, N., Lester, H. A., & McCarty, N. A. (1994). Neuron, 13(3), 623-634. |

| Protein | Cysteine Mutant | Half-time for Inactivation (t₁/₂) (min) at 1 mM MTSET | Experimental Conditions | Reference |

| Serotonin Transporter (SERT) | I172C | 4.5 ± 1.2 | Inactivation of transport measured in HeLa cells. | Chen, J. G., & Rudnick, G. (1997). Journal of Biological Chemistry, 272(43), 27123-27129. |

| Serotonin Transporter (SERT) | I179C | 15 ± 3 | Inactivation of transport measured in HeLa cells. | Chen, J. G., & Rudnick, G. (1997). Journal of Biological Chemistry, 272(43), 27123-27129. |

Note: The reactivity of MTSET is highly context-dependent, influenced by factors such as the local electrostatic potential, steric hindrance, and the conformational state of the protein. The data presented here are illustrative and highlight the range of observed reactivities.

Experimental Protocols

Substituted Cysteine Accessibility Method (SCAM)

The Substituted Cysteine Accessibility Method (SCAM) is a powerful technique to identify residues lining a channel or a binding pocket and to probe conformational changes in proteins.[1]

Objective: To determine the accessibility of a specific residue to the aqueous environment.

Methodology:

-

Protein Preparation:

-

Create a cysteine-less mutant of the protein of interest by mutating all native, accessible cysteines to a non-reactive amino acid like serine or alanine.

-

Introduce a single cysteine residue at the position of interest via site-directed mutagenesis.

-

Express the mutant protein in a suitable system (e.g., Xenopus oocytes, mammalian cells).

-

-

MTSET Labeling:

-

Prepare a fresh stock solution of MTSET (e.g., 100 mM in water or DMSO) immediately before use. MTSET solutions are prone to hydrolysis.[1]

-

Dilute the MTSET stock solution to the desired final concentration (typically 0.1-2 mM) in the appropriate experimental buffer.

-

Incubate the cells or membrane preparations expressing the cysteine mutant with the MTSET solution for a defined period (e.g., 1-5 minutes) at room temperature.

-

-

Functional Assay:

-

After incubation, wash away the excess MTSET thoroughly with the experimental buffer.

-

Measure the function of the protein (e.g., ion channel conductance, transporter uptake, receptor signaling).

-

A significant change in protein function after MTSET treatment indicates that the introduced cysteine is accessible to the reagent and that its modification impacts function.

-

-

Controls:

-

Perform the same experiment on the cysteine-less parent protein to ensure that MTSET does not have non-specific effects.

-

Test the effect of a reducing agent (e.g., DTT) to confirm the reversibility of the MTSET modification.

-

Measuring the Rate of MTSET Reaction

Objective: To quantify the accessibility of a cysteine residue by determining the reaction rate constant.

Methodology:

-

Experimental Setup:

-

Express the cysteine mutant protein in a system that allows for real-time functional measurements (e.g., patch-clamp for ion channels, fluorescence-based uptake assays for transporters).

-

-

Data Acquisition:

-

Apply a known concentration of MTSET to the protein and continuously monitor its function over time.

-

The change in function (e.g., decrease in current) will follow a pseudo-first-order exponential decay.

-

The observed rate constant (k_obs) can be determined by fitting the data to a single exponential function: Function(t) = A * exp(-k_obs * t) + C where A is the amplitude, t is time, and C is the steady-state level.

-

-

Calculation of the Second-Order Rate Constant:

-

Repeat the experiment with several different concentrations of MTSET.

-

Plot the observed rate constants (k_obs) against the MTSET concentration.

-

The slope of this linear plot will be the second-order rate constant (k) for the reaction. k = k_obs / [MTSET]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Specificity and Potential Side Reactions

While MTS reagents are highly specific for thiols, the potential for side reactions with other nucleophilic amino acid residues should be considered, especially at high concentrations or prolonged incubation times. The primary competing nucleophiles in proteins are the amino groups of lysine and the N-terminus, and the imidazole group of histidine. However, under typical experimental conditions (neutral to slightly alkaline pH), the thiolate anion of cysteine is a significantly stronger nucleophile, ensuring a high degree of specificity for cysteine modification.

It is crucial to work with freshly prepared MTSET solutions, as it can hydrolyze in aqueous buffers, reducing its effective concentration. The stability of MTSET is also pH-dependent, with hydrolysis being more rapid at higher pH.

Conclusion

MTSET is an invaluable tool for researchers in various fields, offering a robust method to investigate protein structure and function with high specificity. By understanding the core principles of its reactivity, employing rigorous experimental design, and being mindful of its limitations, scientists can effectively use MTSET to gain critical insights into the molecular mechanisms of proteins. This guide provides a foundational understanding to aid in the design and interpretation of experiments utilizing this versatile chemical probe.

References

Probing Protein Conformational Changes with MTSET: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) in conjunction with site-directed cysteine mutagenesis to investigate protein conformational changes. This powerful technique, often referred to as Substituted Cysteine Accessibility Method (SCAM), offers invaluable insights into the dynamic nature of proteins, particularly ion channels and transporters, and plays a crucial role in modern drug discovery and development.

Introduction to MTSET and Substituted Cysteine Accessibility Method (SCAM)

MTSET is a sulfhydryl-reactive reagent that specifically and covalently modifies cysteine residues introduced into a protein of interest. Its positively charged headgroup makes it membrane-impermeant, allowing for the selective labeling of cysteine residues accessible from the extracellular or luminal environment. The core principle of SCAM lies in systematically introducing cysteine mutations at various positions within a protein that is otherwise devoid of reactive native cysteines. The accessibility of these engineered cysteines to MTSET is then assessed, providing information about the local environment of the residue. Changes in accessibility upon protein activation, inhibition, or ligand binding reveal dynamic conformational rearrangements.

The power of SCAM lies in its ability to:

-

Map the aqueous-accessible surfaces of protein domains.

-

Identify residues lining ion channel pores and transporter pathways.

-

Characterize the structural rearrangements that underlie protein function, such as channel gating and transporter cycling.

-

Probe the electrostatic potential of specific protein regions.

-

Determine the proximity of different protein domains.

Core Principles and Chemical Properties of MTSET

MTSET reacts with the thiol group of a cysteine residue to form a disulfide bond, thereby tethering a positively charged moiety to the protein backbone. This modification can have a measurable functional consequence, such as altering ion channel conductance or transporter activity, which serves as a reporter for the labeling event.

Key Chemical Properties of MTSET:

| Property | Value/Description |

| Full Chemical Name | [2-(trimethylammonium)ethyl] methanethiosulfonate bromide |

| Molecular Formula | C6H16NO2S2Br |

| Molecular Weight | 282.23 g/mol |

| Reactivity | Specific for sulfhydryl groups (thiols) of cysteine residues |

| Membrane Permeability | Impermeant due to its positive charge |

| Hydrolysis Half-life | Approximately 10 minutes at pH 7.5 and room temperature.[1] |

Experimental Workflow for SCAM using MTSET

The successful application of SCAM involves a multi-step process, from molecular biology to functional analysis. The general workflow is outlined below.

References

Positive Charge Modification of Proteins with [2-(Trimethylammonium)ethyl] Methanethiosulfonate (MTSET): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of [2-(Trimethylammonium)ethyl] Methanethiosulfonate (MTSET) for the positive charge modification of proteins. MTSET is a sulfhydryl-reactive chemical probe that covalently attaches a positively charged trimethylammonium group to cysteine residues. This technique, particularly when coupled with site-directed mutagenesis in a methodology known as Substituted Cysteine Accessibility Method (SCAM), has become an invaluable tool for elucidating the structure and function of proteins, most notably ion channels.

Core Principles of MTSET Modification

MTSET is a water-soluble, membrane-impermeant reagent that specifically reacts with the thiol group of cysteine residues to form a disulfide bond. This modification introduces a permanent positive charge at the site of the cysteine. By systematically introducing cysteine mutations at various positions in a protein of interest, researchers can probe the accessibility of these residues to MTSET. Changes in protein function upon MTSET modification, such as alterations in ion channel conductance or gating, provide insights into the local environment of the modified residue and its role in the protein's mechanism of action.

The primary advantages of using MTSET include its high reactivity, specificity for sulfhydryl groups, and its charged nature, which can be exploited to probe electrostatic interactions and the topology of transmembrane proteins.

Quantitative Data on MTSET-Induced Protein Modification

The effects of MTSET modification are often quantified by measuring changes in protein function. In the context of ion channels, this is typically assessed using electrophysiological techniques such as patch-clamping. The following tables summarize quantitative data from studies that have utilized MTSET to probe the structure and function of various ion channels.

| Target Protein | Cysteine Mutant | Experimental Condition | Parameter Measured | Value Before MTSET | Value After MTSET | Reference |

| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | R303C | Single-channel recording | Single-channel current amplitude | -0.28 ± 0.01 pA | ~-0.4 pA (similar to Cys-less) | [1] |

| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | cysless/M348C | Whole-cell recording | ATP-dependent current | Variable | Increased, with significant ATP-independent current | [2] |

| Orai1 | D110C | Whole-cell recording | CRAC current | Normalized to 1 | Rapid and persistent inhibition | |

| hNav1.4 Sodium Channel | R3C | Patch-clamp | Modification rate | N/A | Voltage-dependent | [3] |

| Target Protein | Cysteine Mutant | Observation with MTSET | Interpretation | Reference |

| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | cysless/T351C | No change in current | Residue is not accessible or modification has no functional effect | [2] |

| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | cysless/Q353C | Little influence on channel function | Residue is not critical for the observed function | [2] |

| SkM1 Sodium Channel | L1468C | No response | Residue considered inaccessible | [4] |

| SkM1 Sodium Channel | M1470C | Rapid and progressive changes in kinetics | Residue considered accessible | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the positive charge modification of proteins with MTSET, focusing on the application of the Substituted Cysteine Accessibility Method (SCAM) in a cellular context, particularly for ion channels studied with electrophysiology.

Preparation of MTSET Stock Solution

Caution: MTSET hydrolyzes in aqueous solutions. Therefore, it is crucial to prepare fresh solutions immediately before each experiment.

-

Reagents and Materials:

-

[2-(Trimethylammonium)ethyl] Methanethiosulfonate, bromide (MTSET) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or high-purity water

-

Microcentrifuge tubes

-

-

Procedure:

-

Allow the vial of MTSET powder to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a high-concentration stock solution (e.g., 100 mM to 1 M) by dissolving the MTSET powder in anhydrous DMSO or water. MTSET is soluble in both.

-

Vortex briefly to ensure complete dissolution.

-

Keep the stock solution on ice until ready for final dilution.

-

MTSET Labeling of Cysteine-Mutant Proteins in a Cellular System (e.g., for Electrophysiology)

This protocol is designed for studying the effects of MTSET on ion channels expressed in a cellular system (e.g., Xenopus oocytes or mammalian cell lines) using patch-clamp electrophysiology.

-

Reagents and Materials:

-

Cells expressing the cysteine-mutant protein of interest

-

Extracellular (bath) solution appropriate for the cell type and ion channel being studied

-

MTSET stock solution (from section 3.1)

-

Patch-clamp setup (amplifier, micromanipulators, perfusion system)

-

Pipettes for solution exchange

-

-

Procedure:

-

Establish a whole-cell or outside-out patch-clamp recording from a cell expressing the target protein.

-

Record baseline activity of the protein (e.g., ion channel currents in response to a voltage protocol) in the standard extracellular solution.

-

Prepare the working concentration of MTSET by diluting the stock solution into the extracellular solution immediately before application. A typical working concentration ranges from 100 µM to 2 mM.

-

Apply the MTSET-containing solution to the cell using a perfusion system. The application time can range from a few seconds to several minutes, depending on the accessibility and reactivity of the cysteine residue.

-

Continuously monitor the protein's activity during MTSET application. A change in function (e.g., an increase or decrease in current) indicates modification of the cysteine residue.

-

Once the effect of MTSET has reached a steady state or the desired incubation time has elapsed, wash out the MTSET-containing solution by perfusing with the standard extracellular solution.

-

Quenching of Unreacted MTSET and Removal from the Sample

For biochemical assays or to ensure that observed effects are due to covalent modification, it is important to quench any unreacted MTSET.

-

Reagents and Materials:

-

L-cysteine or 2-mercaptoethanol (BME)

-

Appropriate buffer for the protein of interest

-

Size-exclusion chromatography columns (e.g., spin desalting columns) or dialysis cassettes

-

-

Procedure for Quenching:

-

After the labeling reaction, add a thiol-containing reagent such as L-cysteine or BME to the reaction mixture to a final concentration that is in molar excess of the initial MTSET concentration (e.g., 10-20 mM).

-

Incubate for a short period (e.g., 5-10 minutes at room temperature) to allow the quenching reagent to react with any remaining MTSET.

-

-

Procedure for Removal of Excess Reagent and Byproducts:

-

Size-Exclusion Chromatography (for rapid removal):

-

Equilibrate a spin desalting column with the desired buffer for the protein.

-

Apply the quenched reaction mixture to the column.

-

Centrifuge according to the manufacturer's instructions to collect the protein, which will be separated from the smaller molecules (unreacted MTSET, quencher, and byproducts).

-

-

Dialysis (for larger volumes):

-

Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff.

-

Dialyze against a large volume of the desired buffer, with several buffer changes over a period of several hours to overnight at 4°C.

-

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the positive charge modification of proteins with MTSET.

Caption: Chemical reaction of MTSET with a protein cysteine residue.

Caption: Experimental workflow for the Substituted Cysteine Accessibility Method (SCAM).

References

- 1. The Fifth Transmembrane Segment of Cystic Fibrosis Transmembrane Conductance Regulator Contributes to Its Anion Permeation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) | Springer Nature Experiments [experiments.springernature.com]

- 3. cs.huji.ac.il [cs.huji.ac.il]

- 4. documents.thermofisher.com [documents.thermofisher.com]

The Role of MTSET in Mapping Channel Pore Lining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) in the Substituted Cysteine Accessibility Method (SCAM) for mapping the pore-lining residues of ion channels. This powerful technique is instrumental in understanding channel architecture, gating mechanisms, and the sites of action for pharmacological agents.

Introduction to MTSET and Substituted Cysteine Accessibility Method (SCAM)

The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical and electrophysiological technique used to identify amino acid residues that line the aqueous pores of ion channels and other membrane proteins.[1][2][3][4] The method relies on a combination of site-directed mutagenesis and chemical modification. In SCAM, individual amino acid residues within a protein are systematically replaced with cysteine. The accessibility of these engineered cysteines to membrane-impermeant, thiol-reactive reagents, such as MTSET, is then assessed.

MTSET is a positively charged, water-soluble methanethiosulfonate (MTS) reagent that reacts specifically and rapidly with the sulfhydryl group of cysteine residues to form a disulfide bond.[5] Its positive charge and hydrophilic nature render it membrane-impermeant, a crucial property for probing only those residues accessible from the aqueous solution on one side of the membrane.[6] When MTSET modifies a cysteine residue within the ion channel pore, it can lead to a measurable change in the channel's function, such as altered ion conductance, gating kinetics, or ion selectivity.[7][8] By observing these functional changes, researchers can infer the location of the substituted cysteine within the three-dimensional structure of the channel, specifically whether it lines the ion-conducting pathway.

Chemical Properties and Mechanism of Action of MTSET

MTSET, with the chemical formula C6H16NO3S2Br, is a valuable tool in channel mapping due to its specific chemical properties. It possesses a reactive methanethiosulfonate group that readily forms a disulfide bond with the sulfhydryl side chain of a cysteine residue. The positively charged trimethylammonium headgroup makes the molecule highly polar and membrane-impermeant.

The reaction of MTSET with a cysteine residue is a nucleophilic attack by the thiolate anion (Cys-S⁻) on the sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide bond between the cysteine residue and the ethyl-trimethylammonium group, releasing methanesulfinic acid as a byproduct. This covalent modification is essentially irreversible under normal physiological conditions but can be reversed by reducing agents like dithiothreitol (DTT).

The addition of the bulky and positively charged trimethylammonium group to a cysteine residue within the narrow confines of an ion channel pore often leads to significant functional consequences. This can include steric hindrance of ion flow, electrostatic repulsion of permeating ions, or allosteric effects on channel gating. The magnitude and nature of these functional changes provide valuable information about the local environment of the modified cysteine.

Experimental Protocols

The successful application of SCAM using MTSET requires careful experimental design and execution. The following is a generalized, detailed protocol that can be adapted for specific ion channels and expression systems.

Site-Directed Mutagenesis

-

Selection of Target Residues: Based on sequence alignments, homology models, or existing structural information, identify putative pore-lining residues. A helical wheel representation of a transmembrane segment can be useful for predicting which residues face the pore.

-

Cysteine Substitution: Using standard molecular biology techniques, create a series of single-cysteine mutants of the channel of interest. It is advisable to work with a "cysteine-less" channel background, where all native accessible cysteines are mutated to a non-reactive residue (e.g., serine or alanine) to minimize background reactivity.

-

Verification of Mutants: Sequence the entire coding region of each mutant construct to confirm the presence of the desired mutation and the absence of any unintended mutations.

Heterologous Expression of Channels

-

Choice of Expression System: The choice of expression system depends on the specific channel and the electrophysiological recording technique to be used. Common systems include Xenopus laevis oocytes and mammalian cell lines (e.g., HEK293, CHO).

-

Transient or Stable Transfection: Introduce the wild-type and mutant channel DNA into the chosen expression system. For Xenopus oocytes, cRNA is typically injected. For mammalian cells, transient or stable transfection methods are used.

-

Cell Culture and Maintenance: Maintain the cells or oocytes under appropriate conditions to ensure robust channel expression.

Electrophysiological Recording

-

Recording Configuration: Whole-cell patch-clamp is a commonly used technique for studying MTSET accessibility in mammalian cells. For Xenopus oocytes, two-electrode voltage-clamp is standard. Inside-out or outside-out patch configurations can be used to probe accessibility from the intracellular or extracellular side, respectively.

-

Solution Preparation: Prepare extracellular and intracellular solutions with appropriate ionic compositions to isolate the currents of the channel of interest. MTSET solutions should be prepared fresh daily from a frozen stock and kept on ice to minimize hydrolysis. A typical working concentration for MTSET is 0.1-2 mM.[3]

-

Data Acquisition:

-

Establish a stable recording from a cell expressing the mutant channel.

-

Record baseline channel activity by applying a suitable voltage protocol. This protocol should be designed to elicit measurable currents and to control the conformational state of the channel (e.g., open, closed, inactivated).

-

Apply the MTSET-containing solution to the cell via a perfusion system. The application should be rapid and continuous.

-

Monitor the channel current in real-time during and after MTSET application.

-

After a predetermined exposure time (e.g., 1-5 minutes), wash out the MTSET and record the post-modification channel activity.[3]

-

Data Analysis

-

Quantification of Modification: The effect of MTSET is typically quantified as the percentage of current inhibition or potentiation. This is calculated by comparing the current amplitude before and after MTSET application.

-

Rate of Modification: The rate of modification can provide information about the accessibility of the cysteine residue. This can be estimated by fitting the time course of the current change during MTSET application with a single exponential function. The pseudo-first-order rate constant can then be calculated.

-

State Dependence of Accessibility: To determine if a residue is accessible in a specific conformational state (e.g., open vs. closed), MTSET can be applied during voltage protocols that favor one state over the other. For example, applying MTSET at a holding potential where the channel is closed versus during repetitive depolarizations that open the channel can reveal state-dependent accessibility.[7]

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies that have utilized MTSET to map the pore-lining residues of various ion channels.

Table 1: MTSET Accessibility in Voltage-Gated Sodium (Nav) Channels

| Channel Subtype | Residue | Location | MTSET Effect (% Current Inhibition) | State Dependence | Reference |

| Nav1.4 | F1579C | Domain IV-S6 | 31 ± 4.0 | Open state-dependent | [6] |

| Nav1.4 | V1583C | Domain IV-S6 | Complete and rapid | Open state-dependent | [6] |

| rSkM1 | W1531C | Pore Loop | Reduced peak inward current | Not specified | [8] |

Table 2: MTSET Accessibility in Epithelial Sodium (ENaC) Channels

| Subunit | Residue | Location | MTSET Effect | Reference |

| α | S507C | β10 strand | Significant current reduction | [5] |

| α | N510C | β10 strand | Significant current reduction | [5] |

| α | Y511C | β10 strand | Significant current reduction | [5] |

| α | S514C | β10 strand | Significant current reduction | [5] |

Table 3: MTSET Accessibility in a Calcium-Activated Potassium (IKCa) Channel

| Residue | Location | Modification Rate (M⁻¹s⁻¹) | Reference |

| V275C | S6 | 7 ± 0.8 | [2] |

| T278C | S6 | 2.5 ± 1.5 | [2] |

| V282C | S6 | 2.9 ± 2 | [2] |

| A283C | S6 | 17 ± 0.5 | [2] |

| V284C | S6 | 17 ± 0.4 | [2] |

| A286C | S6 | 54 ± 0.1 | [2] |

Table 4: MTSET Accessibility in a ClC-type Chloride Channel

| Residue | Location | MTSET Effect | Accessibility | Reference |

| K231C | P1 region | Channel block | Extracellular | [9] |

| P234C | P1 region | Channel block | Intracellular | [9] |

| H237C | P1 region | Channel block | Intracellular | [9] |

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of MTSET in mapping channel pores.

Caption: Workflow for Substituted Cysteine Accessibility Method (SCAM).

Caption: Chemical reaction of MTSET with a cysteine residue.

Significance in Drug Development and Research

The identification of pore-lining residues using MTSET and SCAM has profound implications for drug discovery and development. By creating a detailed map of the ion-conducting pathway, researchers can:

-